2-(3-chlorothiophen-2-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(3-chlorothiophen-2-yl)ethan-1-amine hydrochloride, commonly referred to as CTEA-HCl, is an organic compound that is widely used in various scientific research applications. It is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. CTEA-HCl is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an intermediate in the synthesis of pharmaceuticals and other compounds. It has been used in a variety of studies, including those related to drug development, biochemistry, and physiology.
Scientific Research Applications
CTEA-HCl has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an intermediate in the synthesis of pharmaceuticals and other compounds. It has also been used in the study of drug metabolism, drug-receptor interactions, and enzyme-inhibitor interactions. Additionally, CTEA-HCl has been used in studies related to cancer, cardiovascular diseases, and diabetes.
Mechanism of Action
The mechanism of action of CTEA-HCl is not fully understood. It is known to act as a weak base and to form hydrogen-bonded complexes with other molecules. It has also been found to catalyze the formation of reactive oxygen species, which can then interact with cellular components, leading to changes in cell function and metabolism.
Biochemical and Physiological Effects
CTEA-HCl has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in drug metabolism and to reduce the activity of certain drug-receptor complexes. Additionally, CTEA-HCl has been found to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
CTEA-HCl has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and soluble in a variety of solvents. Additionally, it is non-toxic and has a low vapor pressure, making it safe to handle. However, CTEA-HCl also has some limitations. It is not very soluble in aqueous solutions and can form insoluble complexes with certain compounds.
Future Directions
Given the wide range of applications of CTEA-HCl, there are a number of potential future directions for research. These include further studies on its mechanism of action, its effects on drug metabolism and drug-receptor interactions, and its potential therapeutic applications. Additionally, further research could be conducted on its effects on cellular processes and its potential for use in drug delivery systems. Furthermore, further studies could be conducted on its potential for use in the synthesis of other compounds and its potential for use in the development of new pharmaceuticals.
Synthesis Methods
CTEA-HCl is typically synthesized through a two-step process. The first step involves the reaction of 3-chlorothiophenol with ethyl chloroformate to form the ethyl ester of 3-chlorothiophenol. This is then reacted with hydrochloric acid to form CTEA-HCl. This synthesis method has been found to be efficient and cost-effective.
properties
IUPAC Name |
2-(3-chlorothiophen-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS.ClH/c7-5-2-4-9-6(5)1-3-8;/h2,4H,1,3,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDTXOJMCBCTFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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